

Methylstat: A Technical Guide to a JmjC Histone Demethylase Inhibitor

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Compound of Interest		
Compound Name:	Methylstat	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone methylation is a critical post-translational modification that governs chromatin structure and gene expression, playing a fundamental role in numerous biological processes including transcription, DNA repair, and cell differentiation. The dynamic nature of this epigenetic mark is maintained by the balanced activity of histone methyltransferases (HMTs) and histone demethylases (HDMs).

The largest family of histone lysine demethylases (KDMs) are those containing the Jumonji C (JmjC) domain. These enzymes are Fe(II) and α -ketoglutarate (α KG) dependent oxygenases that catalyze the removal of methyl groups from mono-, di-, and trimethylated lysine residues on histone tails. Dysregulation of JmjC demethylase activity has been implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention.

Methylstat is a cell-permeable small molecule that serves as a potent and selective inhibitor of the JmjC family of histone demethylases. It is the methyl ester prodrug of the active inhibitor (Compound 1, a hydroxamic acid derivative), which exhibits improved cellular permeability. Once inside the cell, **Methylstat** is hydrolyzed to its active form, which then targets the catalytic site of JmjC demethylases. This technical guide provides an in-depth overview of **Methylstat**'s mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.



Mechanism of Action

JmjC domain-containing histone demethylases utilize a hydroxylation reaction to remove methyl groups from lysine residues. This process requires the cofactors Fe(II) and α -ketoglutarate (α KG). The Fe(II) ion in the active site, coordinated by a conserved facial triad of amino acids, activates molecular oxygen. This leads to the oxidative decarboxylation of α KG, generating succinate, CO₂, and a highly reactive ferryl intermediate. This intermediate hydroxylates the methyl group on the lysine residue, forming an unstable hemiaminal which then spontaneously decomposes, releasing formaldehyde and the demethylated lysine.

Methylstat's active form, a hydroxamic acid, acts as a competitive inhibitor. It is understood to chelate the Fe(II) ion in the active site and mimic the binding of the co-substrate α -ketoglutarate, thereby preventing the catalytic cycle from proceeding. This leads to an accumulation of histone methylation marks within the cell. **Methylstat** preferentially inhibits the subfamily of trimethyl lysine demethylases.

Caption: Mechanism of JmjC demethylase inhibition by Methylstat's active form.

Data Presentation: Quantitative Efficacy

Methylstat's efficacy has been quantified both in vitro against purified enzymes (as its active free acid form) and in cell-based assays. The data are summarized below.

Table 1: In Vitro Inhibitory Activity of Methylstat (Free Acid)

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.



Target Enzyme	Substrate(s)	IC50 (µM)	Reference
JMJD2C	H3K9me3, H3K36me3 ~3.4		[1]
JMJD2A	H3K9me3, H3K36me3	~4.3	[1]
JMJD2E	H3K9me3	~5.9	[1]
PHF8	H3K9me2, H4K20me1	~10	[1]
JMJD3 (KDM6B)	H3K27me3	~43	[1]

Note: The free acid form of **Methylstat** was used for these in vitro assays.

Table 2: Cellular Activity of Methylstat

The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.[2][3][4] The half-maximal growth inhibitory concentration (GI₅₀) is the concentration that causes 50% inhibition of cell growth.[5]



Cell Line	Assay Type	Parameter	Value (μM)	Reference
KYSE150 (Esophageal Cancer)	Cell Growth	Glso	~5.1	[1][5]
KYSE150 (Esophageal Cancer)	H3K9me3 Increase	EC50	~8.6	[1]
KYSE150 (Esophageal Cancer)	H3K4me3 Increase	EC50	~10.3	[1]
MCF-7 (Breast Cancer)	H3K9me3 Increase	EC ₅₀	~6.3	[1]
MCF-7 (Breast Cancer)	H3K4me3 Increase	EC50	~6.7	[1]
HUVEC (Endothelial Cells)	Anti-proliferation	IC50	~4.0	[6]
HepG2 (Liver Cancer)	Anti-proliferation	IC50	~10	[6]
HeLa (Cervical Cancer)	Anti-proliferation	IC50	~5.0	[6]
CHANG (Liver Cells)	Anti-proliferation	IC50	~7.5	[6]

Cellular and In Vivo Effects

Treatment of cells with **Methylstat** leads to a variety of downstream biological consequences, primarily stemming from the resulting hypermethylation of histones and subsequent alteration of gene expression programs.

Induction of Cell Cycle Arrest via the p53/p21 Pathway

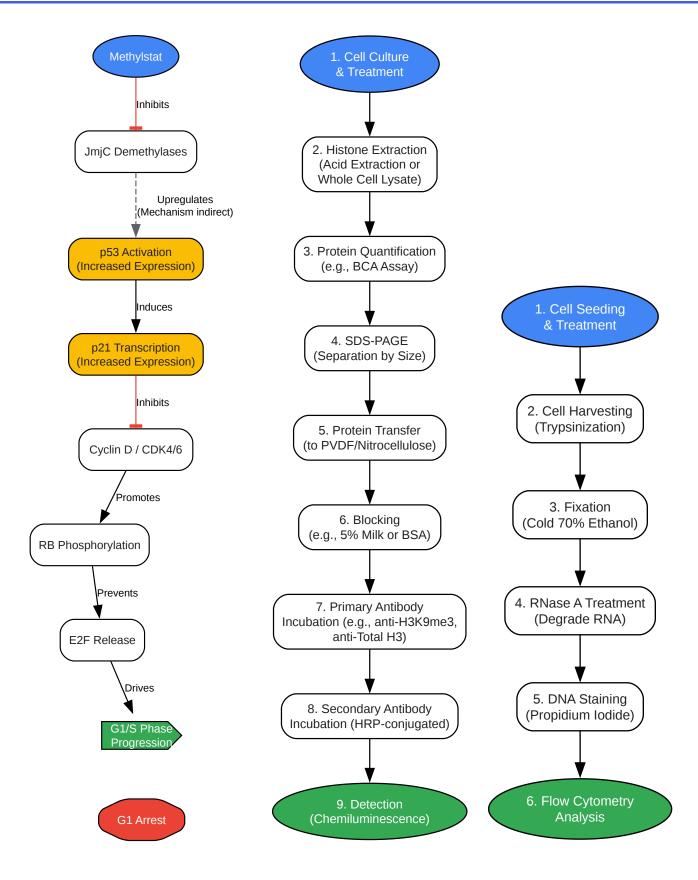


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A key consequence of **Methylstat** treatment is the induction of cell cycle arrest, often at the G0/G1 phase.[6] This effect is mediated through the activation of the p53 tumor suppressor pathway. **Methylstat** treatment increases the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[6][7] p21 then inhibits cyclin-CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (RB) and halting progression through the G1 phase of the cell cycle. This leads to a decrease in the expression of proliferation-associated proteins like cyclin D1.[6]





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